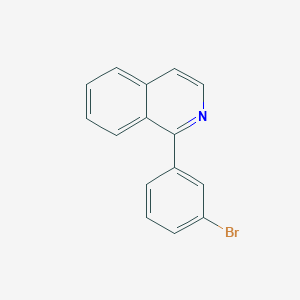

1-(3-Bromophenyl)isoquinoline

Description

BenchChem offers high-quality 1-(3-Bromophenyl)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromophenyl)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromophenyl)isoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-6-3-5-12(10-13)15-14-7-2-1-4-11(14)8-9-17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HERDQHZXYBPTOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601307465 | |

| Record name | 1-(3-Bromophenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936498-09-8 | |

| Record name | 1-(3-Bromophenyl)isoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936498-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Bromophenyl)isoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601307465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Isoquinoline Scaffold

The isoquinoline (B145761) framework, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in contemporary chemical research. nih.govwikipedia.org Its prevalence in nature, particularly in a diverse range of plant alkaloids, has long signaled its potential in medicinal chemistry. nih.govwikipedia.org These naturally occurring isoquinoline alkaloids exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects. ontosight.ai

This inherent bioactivity has spurred intensive research into the synthesis and functionalization of isoquinoline derivatives. nih.gov Modern synthetic methodologies have expanded beyond traditional routes like the Pictet-Spengler and Bischler-Napieralski reactions, enabling the construction of complex and diversely substituted isoquinoline skeletons. nih.govquimicaorganica.org The ability to introduce various substituents at different positions on the isoquinoline core allows for the fine-tuning of its physicochemical and pharmacological properties, making it a highly adaptable template for drug discovery. nih.govnih.gov Consequently, the isoquinoline ring is a frequently utilized scaffold in the design of new therapeutic agents for a multitude of diseases, including cancer, infectious diseases, and neurological disorders. nih.govresearchgate.net

The Strategic Investigation of Substituted Isoquinolines: the Case of Bromophenyl Derivatives

The strategic placement of substituents on the isoquinoline (B145761) core is a key strategy in medicinal chemistry to modulate biological activity. The introduction of an aryl group, particularly at the 1-position, often leads to compounds with enhanced or novel pharmacological profiles. The rationale for investigating bromophenyl derivatives, such as 1-(3-Bromophenyl)isoquinoline, is multifaceted.

Firstly, the bromine atom serves as a versatile synthetic handle. Its presence allows for a variety of subsequent chemical transformations, including cross-coupling reactions like the Suzuki and Sonogashira couplings. nih.gov This facilitates the introduction of further chemical diversity and the construction of more complex molecular architectures. For instance, the bromine can be replaced with other functional groups to explore structure-activity relationships (SAR) systematically.

Research Trajectories for 1 3 Bromophenyl Isoquinoline and Its Analogs

Established Strategies for Isoquinoline Core Construction in Academic Synthesis

The foundational isoquinoline scaffold can be constructed through several well-established synthetic routes. These classical methods typically involve the formation of the heterocyclic ring through an intramolecular electrophilic substitution reaction.

Classical Electrophilic Cyclization Approaches (e.g., Bischler-Napieralski, Pictet-Spengler, Pomeranz-Fritsch Reactions)

Bischler-Napieralski Reaction: This reaction is a cornerstone for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to form isoquinolines. wikipedia.orgnrochemistry.com It involves the acid-catalyzed intramolecular cyclization of β-arylethylamides. wikipedia.orgresearchgate.net The process is typically carried out in refluxing acidic conditions using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org The reaction is particularly effective when the aromatic ring of the β-arylethylamide is electron-rich, which facilitates the electrophilic aromatic substitution step. nrochemistry.comorganic-chemistry.org While powerful, this method requires the pre-synthesis of the corresponding amide and subsequent oxidation to achieve the aromatic isoquinoline core. organic-chemistry.org

Pictet-Spengler Reaction: Discovered in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. youtube.comwikipedia.org Like the Bischler-Napieralski products, these tetrahydroisoquinolines require a subsequent oxidation step to yield the fully aromatic isoquinoline. organic-chemistry.org The reaction is driven by the formation of an electrophilic iminium ion, which then undergoes intramolecular cyclization. wikipedia.org This method is widely used in the synthesis of isoquinoline alkaloids and their analogues. numberanalytics.com Variations using N-acyliminium ions have been developed to allow the reaction to proceed under milder conditions with a broader range of aromatic systems. wikipedia.org

Pomeranz-Fritsch Reaction: This method provides a direct route to isoquinolines from benzaldehydes and 2,2-dialkoxyethylamines. wikipedia.orgthermofisher.com The reaction proceeds in two stages: first, the formation of a Schiff base (benzalaminoacetal), followed by an acid-catalyzed cyclization and aromatization. wikipedia.orgquimicaorganica.orgorganicreactions.org While this method can provide access to C1-substituted isoquinolines, it often suffers from low yields due to competing side reactions, such as the hydrolysis of intermediates. quimicaorganica.org Modifications, such as the Schlittler-Muller and Bobbitt variations, have been developed to improve yields and expand the scope of the reaction. thermofisher.com

Table 1: Comparison of Classical Isoquinoline Synthesis Methods

| Reaction | Starting Materials | Key Intermediate | Product (Initial) | Subsequent Step |

|---|---|---|---|---|

| Bischler-Napieralski | β-Arylethylamide | Nitrilium ion or Imine-ester | 3,4-Dihydroisoquinoline | Oxidation |

| Pictet-Spengler | β-Arylethylamine, Aldehyde/Ketone | Iminium ion | Tetrahydroisoquinoline | Oxidation |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal (Schiff base) | Isoquinoline | None (direct) |

Modern Transition Metal-Catalyzed Coupling Reactions in Isoquinoline Synthesis

The past few decades have seen a surge in the development of transition-metal-catalyzed reactions, which offer more efficient and modular routes to highly substituted isoquinolines. mdpi.comsioc-journal.cn These methods often rely on the direct functionalization of C-H bonds, providing a more atom-economical approach compared to classical methods. researchgate.net

Palladium, rhodium, and ruthenium are among the most frequently used catalysts for these transformations. mdpi.com More recently, earth-abundant 3d-transition metals like cobalt, copper, and iron have gained attention as more sustainable alternatives. bohrium.com These reactions typically involve a directing group on the starting material to guide the metal catalyst to a specific C-H bond for activation, ensuring high regioselectivity. mdpi.com For instance, palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with alkynes or allenes has emerged as a powerful strategy for synthesizing isoquinolones and related structures. mdpi.comresearchgate.net

Rhodium(III)-catalyzed C-H activation has also been extensively explored. rsc.org These reactions can utilize various coupling partners, such as alkynes, allyl carbonates, and vinyl selenones, to construct the isoquinoline core in a single step with high efficiency. rsc.orgoup.comorganic-chemistry.org For example, the annulation of benzimidates with allyl carbonates can be achieved within an hour, liberating hydrogen gas as the only byproduct. rsc.org Similarly, the reaction of aryl ketones with alkynes using hydroxylamine-O-sulfonic acid (HOSA) as a nitrogen source and a transient directing group provides a one-pot synthesis of isoquinolines. thieme-connect.com

Emerging Synthetic Strategies for Isoquinoline Derivatives

Research into isoquinoline synthesis continues to evolve, with several innovative strategies emerging. numberanalytics.comresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool for organic synthesis, offering mild and environmentally friendly reaction conditions. rsc.orgd-nb.info This approach has been applied to the synthesis of isoquinolines and their fused derivatives. rsc.orgacs.orgbeilstein-journals.org For example, the formation of an iminyl radical through N-H cleavage under visible light, in the presence of a photosensitizer and a cobalt catalyst, can initiate a cascade reaction to form various isoquinoline structures. acs.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for classical reactions like the Bischler-Napieralski and Pictet-Spengler syntheses. organic-chemistry.org Microwave-assisted protocols have been developed to rapidly generate libraries of substituted isoquinolines for medicinal chemistry research. organic-chemistry.orgresearchgate.net

Flow Chemistry: The application of continuous flow processing is another emerging trend that offers improved safety, scalability, and control over reaction conditions for isoquinoline synthesis. numberanalytics.com

Targeted Synthetic Routes to 1-(3-Bromophenyl)isoquinoline

The synthesis of the specific target molecule, 1-(3-Bromophenyl)isoquinoline, can be achieved either by constructing the isoquinoline ring with the 3-bromophenyl group already attached to a precursor or by introducing the 3-bromophenyl group onto a pre-formed isoquinoline scaffold.

Application of Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are exceptionally well-suited for forming the key carbon-carbon bond between the C1 position of the isoquinoline ring and the 3-bromophenyl group. nih.gov

Suzuki-Miyaura Coupling: This is one of the most widely used cross-coupling reactions in organic synthesis. wikipedia.orgiitk.ac.in The synthesis of 1-(3-Bromophenyl)isoquinoline can be efficiently achieved by coupling a 1-halo-isoquinoline (e.g., 1-chloroisoquinoline (B32320) or 1-bromoisoquinoline) with 3-bromophenylboronic acid. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base. researchgate.netorganic-chemistry.org This approach is highly modular, allowing for the synthesis of a wide variety of 1-arylisoquinolines by simply changing the boronic acid partner.

A plausible synthetic route would involve:

Synthesis of isoquinolin-1(2H)-one.

Conversion of the isoquinolinone to 1-chloroisoquinoline using a chlorinating agent like POCl₃.

Suzuki-Miyaura coupling of 1-chloroisoquinoline with 3-bromophenylboronic acid to yield 1-(3-Bromophenyl)isoquinoline.

Table 2: Representative Suzuki-Miyaura Coupling for 1-Arylisoquinoline Synthesis

| Isoquinoline Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 8-Bromo-corypalline | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Good to Excellent |

| 1-Bromo-3-(methylsulfonyl)benzene (analogue) | 3-Pyridylborane | Not specified | Not specified | Not specified | 92.5% (industrial scale) wikipedia.org |

| Aryl Halides (general) | Arylboronic acids | Pd₂(dba)₃/P(t-Bu)₃ or Pd(OAc)₂/PCy₃ | Various | Various | Good to Excellent organic-chemistry.org |

Regioselective Bromination Strategies

An alternative strategy involves the synthesis of 1-phenylisoquinoline (B189431) followed by regioselective bromination to introduce the bromine atom at the 3-position of the phenyl ring. The phenyl group attached to the isoquinoline core is an ortho-, para-directing group for electrophilic aromatic substitution. However, achieving selective bromination at the meta-position (C3') is challenging and generally requires more specialized reagents or a multi-step approach. A more direct route would involve starting with a precursor that already contains the bromine atom in the desired position, as highlighted in the cross-coupling strategy. Direct bromination of 1-phenylisoquinoline would likely lead to a mixture of ortho- and para-brominated products, making the isolation of the desired 1-(3-bromophenyl)isoquinoline isomer difficult and inefficient.

Advanced Spectroscopic and Structural Characterization in 1 3 Bromophenyl Isoquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination for organic compounds like 1-(3-bromophenyl)isoquinoline. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous structural assignment.

In the ¹H NMR spectrum, the protons of the isoquinoline (B145761) and bromophenyl rings resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The specific chemical shifts (δ) and coupling constants (J) allow for the assignment of each proton. For instance, the proton at the C3 position of the isoquinoline ring is expected to appear as a doublet, coupled to the C4 proton. The protons on the bromophenyl ring would exhibit a distinct splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each carbon atom. The number of signals confirms the total number of unique carbon environments. Carbons bonded to the electronegative nitrogen or bromine atoms would be shifted downfield. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, although only CH and quaternary carbons are present in the aromatic skeleton of this molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 1-(3-Bromophenyl)isoquinoline (Note: These are generalized ranges based on similar structures. Actual experimental values may vary.)

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Isoquinoline Aromatic C-H | 7.5 - 8.5 | 120 - 145 |

| Bromophenyl Aromatic C-H | 7.2 - 7.8 | 122 - 135 |

| Isoquinoline Quaternary C | - | 125 - 160 |

| Bromophenyl Quaternary C | - | 120 - 140 |

| Carbon bearing Bromine (C-Br) | - | ~122 |

| Carbon at position 1 (C1) | - | ~160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. For 1-(3-bromophenyl)isoquinoline (C₁₅H₁₀BrN), high-resolution mass spectrometry (HRMS) would confirm its exact molecular weight of approximately 283.0044 g/mol for the major isotopes (¹²C₁₅¹H₁₀⁷⁹Br¹⁴N). The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Electron ionization (EI) mass spectrometry would also reveal the compound's fragmentation pattern, which provides further structural evidence. The molecular ion peak ([M]⁺) would be prominent. Common fragmentation pathways for isoquinolines can involve the loss of small molecules or radicals, helping to piece together the molecular structure.

Table 2: Key Mass Spectrometry Data for 1-(3-Bromophenyl)isoquinoline

| Parameter | Value | Significance |

| Molecular Formula | C₁₅H₁₀BrN | Confirms elemental composition |

| Molar Mass | 284.15 g/mol | Average molecular weight |

| [M]⁺ (⁷⁹Br) | ~283.00 | Molecular ion peak for the lighter bromine isotope |

| [M+2]⁺ (⁸¹Br) | ~285.00 | Molecular ion peak for the heavier bromine isotope |

| Isotopic Ratio ([M]⁺/[M+2]⁺) | ~1:1 | Characteristic signature of a monobrominated compound |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 1-(3-bromophenyl)isoquinoline would display several characteristic absorption bands.

Aromatic C-H Stretch: A series of sharp bands would appear just above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region, which is indicative of C-H bonds on an aromatic ring.

Aromatic C=C and C=N Bending: Strong absorptions in the 1400-1650 cm⁻¹ region correspond to the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the aromatic rings.

C-H Bending: Out-of-plane C-H bending vibrations appear in the fingerprint region (650-900 cm⁻¹), and their specific positions can provide clues about the substitution pattern on the aromatic rings.

C-Br Stretch: The carbon-bromine bond typically shows a stretching absorption in the lower frequency range of the spectrum, usually between 500 and 600 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for 1-(3-Bromophenyl)isoquinoline

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3010 |

| Aromatic C=C / C=N | Stretch | 1650 - 1400 |

| Aromatic C-H | Out-of-plane Bend | 900 - 650 |

| Aryl C-Br | Stretch | 600 - 500 |

X-ray Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. If suitable crystals of 1-(3-bromophenyl)isoquinoline can be grown, this technique can determine bond lengths, bond angles, and torsional angles with very high precision.

This analysis would confirm the connectivity of the atoms and reveal the relative orientation of the isoquinoline and bromophenyl rings. In the solid state, these rings are often twisted relative to each other due to steric hindrance. The crystallographic data also describes how the molecules pack together in the crystal lattice, revealing any intermolecular interactions such as π-stacking that might influence the material's bulk properties. To date, a public crystal structure for 1-(3-bromophenyl)isoquinoline has not been reported.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, Chiral HPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating 1-(3-bromophenyl)isoquinoline from reaction impurities and for assessing its final purity. A reversed-phase HPLC method, typically using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be effective. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with detection commonly performed using a UV detector set to a wavelength where the aromatic system strongly absorbs (e.g., ~254 nm).

Since the 1-(3-bromophenyl)isoquinoline molecule is achiral, standard HPLC is sufficient for purity analysis. However, for chiral derivatives of isoquinolines, Chiral HPLC would be necessary to separate the enantiomers. This technique uses a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Table 4: Typical HPLC Parameters for Purity Analysis

| Parameter | Typical Condition |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry Studies of 1 3 Bromophenyl Isoquinoline

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has become a primary method for the first-principles quantum mechanical modeling of molecules, offering a balance between accuracy and computational cost. cam.ac.uk DFT calculations are instrumental in predicting a wide array of physical and chemical properties by focusing on the electron density rather than the complex many-electron wavefunction. cam.ac.uk For 1-(3-Bromophenyl)isoquinoline, DFT is applied to analyze its electronic structure, providing a foundational understanding of its molecular characteristics.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. irjweb.comschrodinger.com A smaller energy gap suggests that the molecule requires less energy for electronic excitation, indicating higher reactivity. irjweb.comschrodinger.com

DFT calculations are employed to determine the energies of these orbitals. For instance, in a study of a structurally related isoquinoline (B145761) derivative, (4-(1-(4-bromophenyl)-1H-phenanthro[9,10-d]imidazol-2-yl)phenyl)(di-p-tolyl)amine (MPBIR), the HOMO and LUMO energies were calculated to be -5.762 eV and -1.938 eV, respectively. nih.gov This results in a HOMO-LUMO energy gap of 3.824 eV. nih.gov The distribution of electron density in the HOMO and LUMO orbitals indicates the regions prone to electrophilic and nucleophilic attack, respectively. nih.gov

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.762 |

| LUMO | -1.938 |

| Energy Gap (ΔE) | 3.824 |

Global reactivity descriptors, derived from HOMO and LUMO energies through conceptual DFT, provide quantitative measures of a molecule's stability and reactivity. researchgate.netmdpi.com These parameters are calculated using Koopmans' theorem and include ionization potential (IP), electron affinity (EA), chemical potential (µ), electronegativity (X), global hardness (η), global softness (S), and the electrophilicity index (ω). nih.gov

Ionization Potential (IP) and Electron Affinity (EA) relate to the energy required to remove an electron and the energy released when an electron is acquired, respectively. nih.gov

Global Hardness (η) measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap and are less reactive, whereas soft molecules have a small gap and are more reactive. nih.govresearchgate.net

Chemical Potential (µ) describes the escaping tendency of electrons from a system. irjweb.com

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons. irjweb.com

For the reference isoquinoline derivative MPBIR, these descriptors were calculated, revealing a global hardness (η) of 1.912 eV. nih.gov This can be compared to the calculated global hardness of the parent isoquinoline molecule, which is 1.89 eV. researchgate.net

| Descriptor | Value |

|---|---|

| Ionization Potential (IP) | 5.762 eV |

| Electron Affinity (EA) | 1.938 eV |

| Global Hardness (η) | 1.912 eV |

| Global Softness (S) | 0.261 eV⁻¹ |

| Chemical Potential (µ) | -3.850 eV |

| Electronegativity (X) | 3.850 eV |

| Electrophilicity Index (ω) | 3.868 eV |

Understanding the distribution of electronic charge within 1-(3-Bromophenyl)isoquinoline is crucial for predicting its interaction with other molecules. Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge transfer, intramolecular interactions, and charge distribution. nih.gov It investigates the delocalization of charge density from donor (filled) to acceptor (empty) orbitals. nih.gov

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. scirp.org MEP maps illustrate the electrostatic potential on the molecule's surface, identifying regions of positive and negative potential. Red areas, indicating negative potential, are rich in electrons and are favorable sites for electrophilic attack, while blue areas, representing positive potential, are electron-deficient and susceptible to nucleophilic attack. scirp.org For the parent isoquinoline molecule, studies of atomic charges show that the C5 and C8 positions are the most reactive in electrophilic aromatic substitution reactions. researchgate.net The introduction of the 3-bromophenyl group at the C1 position significantly alters this potential map, influencing the molecule's reactivity and intermolecular interactions.

Quantum Chemical Calculations for Mechanistic Insights in 1-(3-Bromophenyl)isoquinoline Chemistry

Quantum chemical calculations are indispensable for elucidating the mechanisms of chemical reactions involving isoquinoline derivatives. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states, intermediates, and products. The calculation of activation energy barriers provides quantitative data on reaction kinetics, allowing for the determination of the most favorable reaction pathway.

For example, computational studies on the isoquinoline ring system have explored mechanisms of ring-opening and denitrogenation. researchgate.net These studies revealed that water molecules can act as catalysts, significantly lowering the energy barriers for addition reactions across the C=N bonds of the isoquinoline ring. researchgate.net Similarly, DFT methods have been used to investigate tautomerization mechanisms in related quinolinone structures, determining the kinetic and thermodynamic features of intramolecular proton transfer. nih.gov Such calculations could be applied to 1-(3-Bromophenyl)isoquinoline to understand its behavior in reactions like electrophilic substitution, oxidation, or its potential metabolic pathways.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations extend the study of 1-(3-Bromophenyl)isoquinoline from a static picture to a dynamic one, providing insights into its behavior over time, especially its interactions with biological macromolecules. These techniques are often used in drug discovery to predict how a molecule might bind to a protein receptor. mdpi.comnih.gov

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov Following docking, MD simulations can be performed on the ligand-receptor complex. mdpi.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals the flexibility of the molecule and the stability of its interactions with the binding site over a specific period. mdpi.com Key parameters, such as binding free energy, can be calculated from these simulations to quantify the affinity of the molecule for its target. nih.gov

Reactivity and Chemical Transformations of 1 3 Bromophenyl Isoquinoline

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond in the 3-bromophenyl moiety is the most reactive site for many synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. nobelprize.orgmdpi.com The electron-rich isoquinoline (B145761) group attached to the bromophenyl ring can influence the reactivity of the C-Br bond, but it generally remains an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or ester. wikipedia.orglibretexts.org 1-(3-Bromophenyl)isoquinoline is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 3-position of the phenyl ring. The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. libretexts.orgmdpi.comorganic-chemistry.org

Interactive Data Table: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 90-110 |

Heck-Mizoroki Reaction

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, with the release of H-X that is neutralized by a base. wikipedia.orgorganic-chemistry.org The bromine atom of 1-(3-Bromophenyl)isoquinoline can be effectively coupled with various alkenes, such as acrylates, styrenes, and other vinyl derivatives. rsc.org This reaction provides a direct route to stilbene-like structures and other vinyl-substituted isoquinoline derivatives.

Interactive Data Table: Representative Conditions for Heck-Mizoroki Reaction

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 |

| Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | Acetonitrile (B52724) | 80-100 |

Sonogashira Coupling

The Sonogashira coupling is used to form a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a mild amine base that often serves as the solvent. organic-chemistry.orglibretexts.org Applying this reaction to 1-(3-Bromophenyl)isoquinoline allows for the synthesis of arylalkyne derivatives, which are valuable intermediates for more complex molecules and materials. organic-chemistry.org

Interactive Data Table: Representative Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 |

| Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | 50-80 |

Buchwald-Hartwig Amination

For the formation of C-N bonds, the Buchwald-Hartwig amination is a key transformation. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong, non-nucleophilic base and a specialized phosphine (B1218219) ligand. wikipedia.orglibretexts.org This method can be used to synthesize a variety of N-aryl derivatives from 1-(3-Bromophenyl)isoquinoline. Studies on the closely related N-(3-bromophenyl)isoquinolin-3-amine have shown that it readily undergoes Buchwald-Hartwig coupling reactions with various substituted aryl halides, indicating the viability of this transformation. arkat-usa.orgresearchgate.net

Interactive Data Table: Representative Conditions for Buchwald-Hartwig Amination

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 90-120 |

Nucleophilic Substitution Reactions

The reactivity of 1-(3-Bromophenyl)isoquinoline towards nucleophiles is primarily dictated by the electronic properties of the isoquinoline ring system. In general, the isoquinoline ring is susceptible to nucleophilic attack, particularly at the C-1 position, due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com Attack at C-1 allows the negative charge of the intermediate to be stabilized by the nitrogen atom. quora.com

However, in 1-(3-Bromophenyl)isoquinoline, the C-1 position is already substituted with the 3-bromophenyl group. This group is not a typical leaving group for nucleophilic aromatic substitution. Therefore, direct displacement of the entire bromophenyl group by a nucleophile at the C-1 position is not a feasible reaction pathway under standard conditions.

Nucleophilic substitution could theoretically occur at other positions. For instance, the C-3 position of the isoquinoline ring is another potential site for nucleophilic attack, though it is less reactive than C-1. youtube.com Direct nucleophilic substitution on the bromophenyl ring (an SNAr reaction) is also unlikely, as the ring lacks strong electron-withdrawing groups to activate the bromine atom for displacement. Consequently, 1-(3-Bromophenyl)isoquinoline is generally inert to direct nucleophilic substitution under mild conditions. Reactions involving nucleophiles typically require metal catalysis, as described in the cross-coupling section.

Cyclization Reactions Involving the Bromophenyl Moiety

The presence of the bromophenyl group ortho to the isoquinoline's C-1 position provides opportunities for intramolecular cyclization reactions to form extended, fused polycyclic aromatic systems. These reactions typically involve the formation of a new bond between the bromophenyl ring and the isoquinoline scaffold.

One potential strategy is an intramolecular Heck reaction. connectjournals.com If a vinyl group were introduced at the C-8 position of the isoquinoline ring, a palladium catalyst could facilitate an intramolecular cyclization between the C-Br bond and the vinyl group, leading to a new six-membered ring.

Another approach involves a palladium-catalyzed C-H activation/cyclization. In this scenario, the palladium catalyst would first oxidatively add to the C-Br bond. The resulting organopalladium species could then react with a nearby C-H bond, such as the one at the C-8 position of the isoquinoline's benzenoid ring. Reductive elimination would then form a new C-C bond, yielding a dibenzo[a,f]quinolizine-type skeleton. Such intramolecular cyclizations are powerful tools for the rapid construction of complex heterocyclic frameworks. researchgate.net

Functional Group Interconversions on the Isoquinoline Scaffold

Beyond reactions at the C-Br bond, the isoquinoline core of the molecule can undergo several transformations.

Reduction

The pyridine (B92270) ring of the isoquinoline system is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst) can selectively reduce the heterocyclic ring to yield 1-(3-bromophenyl)-1,2,3,4-tetrahydroisoquinoline. pharmaguideline.com This transformation changes the electronic and steric properties of the molecule significantly. Under more forcing conditions, it is possible to reduce both the pyridine and the benzene (B151609) rings of the isoquinoline core. pharmaguideline.com

Electrophilic Substitution

The benzenoid ring of the isoquinoline nucleus can undergo electrophilic aromatic substitution, such as nitration or halogenation. Due to the deactivating effect of the protonated nitrogen atom under acidic conditions, these reactions are generally more difficult than for benzene itself. Substitution typically occurs at the C-5 and C-8 positions. youtube.com For example, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 5-nitro- and 8-nitro-1-(3-bromophenyl)isoquinoline.

N-Oxidation

The nitrogen atom of the isoquinoline ring can be oxidized to an N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting 1-(3-bromophenyl)isoquinoline N-oxide exhibits altered reactivity. The N-oxide functionality can activate the C-1 position for certain nucleophilic attacks and can also direct electrophilic substitution to the C-4 position.

Exploration of Potential Research Applications of 1 3 Bromophenyl Isoquinoline

Investigation in Medicinal Chemistry Research as a Scaffold or Lead Compound

The isoquinoline (B145761) nucleus is a cornerstone in the development of new therapeutic agents due to the diverse biological activities exhibited by its derivatives. nih.govnih.gov Natural and synthetic compounds containing this scaffold have demonstrated effects ranging from antimicrobial and anticancer to neuroprotective and anti-inflammatory properties. nih.govamerigoscientific.com The 1-phenylisoquinoline (B189431) substructure, in particular, is a key feature in many biologically active molecules. The bromine atom on the phenyl ring of 1-(3-Bromophenyl)isoquinoline offers a site for further chemical modification, allowing for the synthesis of a library of derivatives to probe structure-activity relationships (SAR). nih.gov This functional handle can be used to introduce different chemical groups to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive starting point for lead compound development.

Derivatives of the isoquinoline scaffold have been extensively studied as inhibitors of various enzymes critical to disease pathways. The structural diversity of molecules based on this framework allows them to interact with a wide range of enzyme active sites. mdpi.com

Research has shown that aryl-substituted isoquinoline analogs can be potent inhibitors of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism and a target for type 2 diabetes treatment. mdpi.com For instance, certain sulfur-containing bioisosteres of pyrido[2,1-a]isoquinolines have demonstrated significant DPP-IV inhibitory activity, with the most active compound showing an IC₅₀ value of 0.35 µM. mdpi.com

Furthermore, related heterocyclic systems like quinazolines, which share structural similarities, have been designed as inhibitors for enzymes such as Aurora A kinase, a protein that plays a crucial role in cell cycle regulation and mitosis. researchgate.netmdpi.com A derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a potent and selective inhibitor of Aurora A. researchgate.netmdpi.com This suggests that the 1-(3-bromophenyl)isoquinoline scaffold could be similarly explored for its potential to inhibit kinases and other enzymes involved in cell proliferation and signaling.

Table 1: Examples of Enzyme Inhibition by Isoquinoline-Related Scaffolds

| Compound Class | Target Enzyme | Key Finding | Reference |

|---|---|---|---|

| nih.govmdpi.comThiazino[3,4-a]isoquinolines | DPP-IV | Most active compound had an IC₅₀ of 0.35 µM. | mdpi.com |

Isoquinoline derivatives are known to bind to a variety of biological receptors, influencing cellular signaling pathways. This makes them valuable tools for designing selective ligands. For example, novel isoquinoline-tethered quinazoline (B50416) derivatives have been developed as inhibitors of Human Epidermal Growth Factor Receptor 2 (HER2), a key therapeutic target in certain types of breast cancer. nih.gov These compounds showed significantly improved selectivity for HER2 over the related Epidermal Growth Factor Receptor (EGFR), with one representative compound demonstrating more potent inhibition of HER2 phosphorylation at the cellular level than the established drug lapatinib. nih.gov

The ability of isoquinoline alkaloids to bind to major transport proteins like serum albumins and hemoglobin has also been investigated. nih.gov Such binding is crucial as it affects the distribution, metabolism, and excretion profiles of a potential drug. nih.gov Additionally, certain pyrazoloisoquinolines have been identified as mu opioid receptor (μ-OR) agonists, highlighting the scaffold's versatility in targeting G-protein coupled receptors (GPCRs). acs.org The 1-(3-Bromophenyl)isoquinoline structure could be a foundation for developing new ligands that target specific receptor subtypes with high affinity and selectivity.

The isoquinoline scaffold is present in many natural alkaloids, such as berberine, known for their antimicrobial properties. nih.govamerigoscientific.com This has spurred the synthesis and evaluation of a wide range of novel isoquinoline derivatives as potential antibacterial and antifungal agents. researchgate.netnih.gov

Synthetic isoquinolines have shown activity against a plethora of Gram-positive bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). mdpi.commdpi.com For example, certain tricyclic isoquinoline derivatives were found to have minimum inhibitory concentrations (MICs) as low as 16 µg/mL against S. aureus. mdpi.com Another study on 1-pentyl-tetrahydroisoquinolines (THIQs) revealed that halogenated derivatives exhibited remarkable and broad-range bactericidal activity. nih.gov Some chlorinated ester and carbamate (B1207046) derivatives also displayed the greatest antifungal activity among the tested compounds. nih.gov The presence of a bromine atom in 1-(3-Bromophenyl)isoquinoline could potentially enhance its antimicrobial efficacy, a hypothesis that warrants investigation through in vitro screening against various pathogenic microbes.

Table 2: Selected Antimicrobial Activities of Isoquinoline Derivatives

| Derivative Class | Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Tricyclic Isoquinoline (8d) | Staphylococcus aureus | 16 µg/mL | mdpi.com |

| Tricyclic Isoquinoline (8f) | Streptococcus pneumoniae | 32 µg/mL | mdpi.com |

A significant area of research for isoquinoline derivatives is their potential as anticancer agents. nih.govmdpi.com These compounds have been shown to induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy. mdpi.comresearchgate.net The anticancer activity of isoquinolines has been attributed to their ability to bind to nucleic acids, inhibit critical enzymes like topoisomerase, or modulate epigenetic pathways. mdpi.com

For instance, sanguinarine, an isoquinoline alkaloid, has been shown to suppress the growth of pancreatic cancer cells by modulating the expression of apoptosis-related proteins like Bax and Bcl-2. mdpi.com Synthetic analogs have also shown promise. A study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which feature the same 3-bromophenyl moiety, demonstrated significant growth inhibition against various cancer cell lines from the National Cancer Institute (NCI) panel. mdpi.com One compound in this series showed a percent growth inhibition (PGI) of 41.25% against the CNS cancer cell line SNB-75 at a 10 µM concentration. mdpi.com Given these findings, 1-(3-Bromophenyl)isoquinoline and its derivatives represent a promising area for investigation in the search for novel cytotoxic agents against various human cancer cell lines.

Table 3: Examples of In Vitro Anticancer Activity of Related Compounds

| Compound Class/Name | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| Sanguinarine | Pancreatic (AsPC-1, BxPC-3) | Suppressed cell growth via modulation of apoptotic proteins. | mdpi.com |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine analog (4e) | CNS (SNB-75) | 41.25% Percent Growth Inhibition (PGI) at 10⁻⁵ M. | mdpi.com |

| 5-(3-Bromophenyl)-1,2,4-triazol-3-amine analog (4i) | Renal (UO-31) | 30.14% PGI at 10⁻⁵ M. | mdpi.com |

Isoquinoline alkaloids are actively being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's disease. doaj.orgresearchgate.net Neuronal injury and apoptosis are key pathological features of these conditions, and compounds that can protect neurons from damage are of great therapeutic interest. doaj.orgnih.gov

The neuroprotective mechanisms of isoquinoline alkaloids are multifaceted and include reducing oxidative stress, regulating autophagy, alleviating inflammation, and maintaining intracellular calcium homeostasis. nih.gov For example, the alkaloid nuciferine (B1677029) has been shown to protect nerve cells from oxidative damage by restoring the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov Other derivatives, such as tetrandrine, have demonstrated the ability to reduce neuronal damage by regulating Ca²⁺ channels and preventing calcium overload. nih.gov The structural core of 1-(3-Bromophenyl)isoquinoline provides a template that could be modified to develop novel agents aimed at mitigating the complex pathology of neurodegenerative disorders.

Applications in Materials Science Research

Beyond their biomedical potential, isoquinoline derivatives have found applications in the field of materials science. amerigoscientific.com Their unique chemical structures can be tailored to create advanced materials with specific optical, electrical, and mechanical properties. amerigoscientific.com For instance, certain dihydrothieno[2,3-c]isoquinoline derivatives have been investigated as luminescent compounds for potential use in fluorescent sensors, light sources, and optical recording systems. acs.org The aromatic nature and tunable electronic properties of the isoquinoline core make it a valuable component in the design of organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to modify the structure allows for the creation of a wide range of colors, making them useful in the production of stable dyes and pigments. amerigoscientific.com

Investigation of Fluorescent Properties

Isoquinoline derivatives are a well-established class of fluorescent molecules, with their optical properties being a subject of considerable interest. nih.gov The electronic characteristics of the isoquinoline ring system often lead to intrinsic fluorescence, which can be finely tuned by the introduction of various substituents. nih.gov Research into related isoquinoline compounds demonstrates that their emission maxima can range from the near-ultraviolet to the visible spectrum, typically between 328 to 391 nm. nih.gov

The efficiency of this fluorescence is strongly influenced by the nature and position of substituents on the isoquinoline core. nih.gov Studies on different series of isoquinoline derivatives have reported fluorescence quantum yields ranging from 0.20 to as high as 0.90. nih.gov The presence of electron-withdrawing groups, such as a nitro group, attached to an associated aromatic ring can lead to fluorescence quenching, whereas other substituents can enhance emission. nih.gov While specific photophysical data for 1-(3-Bromophenyl)isoquinoline is not extensively documented, the general properties of related derivatives suggest its potential as a fluorophore. The photophysical properties of a selection of substituted isoquinolines are summarized in the table below to illustrate the range of observed characteristics. nih.gov

Table 1: Photophysical Properties of Selected Isoquinoline Derivatives

| Compound | λmax abs [nm] | εmax [M-1cm-1] | λmax em [nm] |

|---|---|---|---|

| 1-(Isoquinolin-3-yl)azetidin-2-one | 299 | 19,095 | 356 |

| 1-(Isoquinolin-3-yl)pyrrolidin-2-one | 301 | 24,037 | 363 |

| 1-(Isoquinolin-3-yl)piperidin-2-one | 302 | 2,541 | 368 |

| 1-(Isoquinolin-3-yl)imidazolidin-2-one | 301 | 5,083 | 377 |

Studies as Corrosion Inhibitors

The prevention of metal corrosion is a critical area of industrial research. Organic compounds containing heteroatoms (such as nitrogen and oxygen) and π-electrons are often effective corrosion inhibitors, particularly for steel in acidic environments. najah.eduresearchgate.net The mechanism of inhibition involves the adsorption of the organic molecule onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. najah.eduresearchgate.net

Derivatives of quinoline (B57606) and isoquinoline have been investigated for this purpose. researchgate.netresearchgate.net Their efficacy is attributed to the presence of the nitrogen atom and the extensive π-electron system of the bicyclic aromatic structure, which facilitate strong adsorption onto the metal surface. najah.edu The inhibition efficiency generally increases with the concentration of the inhibitor. najah.eduresearchgate.net Although 1-(3-Bromophenyl)isoquinoline has not been specifically studied in this context, its molecular structure—possessing both the isoquinoline nitrogen and π-systems—suggests it could be a candidate for investigation as a corrosion inhibitor. The table below presents data on the performance of several quinoline derivatives as corrosion inhibitors for mild steel. najah.edu

Table 2: Inhibition Efficiency of Quinoline Derivatives for Mild Steel in 1 M HCl

| Inhibitor | Concentration [M] | Inhibition Efficiency (%) |

|---|---|---|

| 5-((Benzylamino)methyl)quinolin-8-ol | 5x10-3 | 86 |

| Ethyl 2-(((8-hydroxyquinolin-5-yl)methyl)amino)acetate | 5x10-3 | 88 |

Research into Catalysis and Ligand Design

The isoquinoline framework is a valuable component in the design of ligands for transition metal catalysis. The nitrogen atom in the isoquinoline ring acts as a Lewis base, capable of coordinating to a metal center. This coordination is fundamental to the activity of many catalysts. The broader family of heterocyclic diimines, which includes bidentate isoquinoline derivatives like 1,1′-biisoquinolines, are among the most common chelating nitrogen donor ligands in coordination chemistry. nih.gov

Aryl-substituted isoquinolines, such as 1-phenylisoquinoline, have been utilized as ligands in the synthesis of materials for organic light-emitting diodes (OLEDs). The presence of the 1-phenyl group can influence the electronic properties and steric environment of the resulting metal complex, which in turn affects its catalytic activity or photophysical properties. The 3-bromophenyl substituent in 1-(3-Bromophenyl)isoquinoline offers a site for further functionalization, potentially allowing for the synthesis of more complex, multidentate ligand systems or for immobilization onto a solid support.

Chiral Ligand Applications

Asymmetric catalysis, which employs chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. bldpharm.com The design of effective chiral ligands is central to this field. While 1-(3-Bromophenyl)isoquinoline is itself an achiral molecule, the aryl-isoquinoline scaffold is a key component in several classes of successful chiral ligands. nih.govacs.orgnih.gov

One approach to inducing chirality involves creating atropisomers, which are stereoisomers arising from hindered rotation around a single bond. 1,1′-Biisoquinolines, for example, can be chiral due to restricted rotation around the C1–C1′ bond and have been used in enantioselective catalysis. nih.gov

Furthermore, the aryl-isoquinoline motif can be incorporated into larger, more complex chiral structures. A novel class of iron catalysts for asymmetric oxidation reactions utilizes chiral bis-8-aryl-isoquinoline bis-alkylamine ligands. nih.govacs.orgnih.gov In these ligands, the 8-aryl-isoquinoline units create a specific chiral environment around the iron center, enabling highly enantioselective transformations such as the epoxidation of alkenes. nih.govacs.orgnih.gov These examples highlight the potential of 1-(3-Bromophenyl)isoquinoline to serve as a valuable synthetic precursor for the development of new chiral ligands for asymmetric catalysis.

Table 3: Application of Chiral Isoquinoline-Based Ligands in Asymmetric Catalysis

| Ligand/Catalyst Type | Catalytic Reaction | Key Finding | Reference |

|---|---|---|---|

| Chiral diamines with tetrahydroquinoline backbone | Asymmetric Transfer Hydrogenation | Effective for the reduction of 1-aryl substituted-3,4-dihydroisoquinolines. | mdpi.com |

| Chiral Bis-8-Aryl-isoquinoline Bis-alkylamine Iron Complexes | Asymmetric Epoxidation & Hydroxycarbonylation | Demonstrated potential in inducing face selection in oxygen transfer transformations. | nih.govacs.orgnih.gov |

Future Research Directions and Perspectives for 1 3 Bromophenyl Isoquinoline

Development of Green and Sustainable Synthetic Methodologies

The synthesis of isoquinoline (B145761) derivatives has traditionally relied on methods like the Bischler-Napieralski and Pomeranz-Fritsch reactions, which often require harsh conditions, toxic reagents, and environmentally damaging solvents. rsc.orgresearchgate.net The future of synthesizing 1-(3-Bromophenyl)isoquinoline lies in the adoption of green chemistry principles to enhance sustainability, efficiency, and safety. rsc.orgunibo.itjddhs.com

Future research should focus on replacing conventional protocols with eco-friendly alternatives. researchgate.net This includes the use of benign solvents like water or polyethylene (B3416737) glycol (PEG-400), the implementation of recyclable catalytic systems such as magnetic nanocatalysts, and the adoption of energy-efficient techniques. rsc.orgbohrium.com Methodologies like microwave-assisted synthesis, which can accelerate reaction rates and increase yields, and photocatalytic reactions that operate under mild, metal-free conditions, are particularly promising. rsc.orgcitedrive.com The goal is to develop synthetic routes that maximize atom economy, minimize waste, and avoid the use of hazardous substances, aligning with the pressing need for sustainable chemical manufacturing. jddhs.comresearchgate.net

| Parameter | Traditional Synthetic Methods (e.g., Bischler-Napieralski) | Proposed Green Synthetic Alternatives |

| Catalysts | Often require stoichiometric amounts of dehydrating agents (e.g., POCl₃, P₂O₅). nih.gov | Recyclable systems (e.g., nanocatalysts, Cu-MOF-74), non-metal catalysts (e.g., Nafion® NR50), or catalyst-free processes. rsc.orgbohrium.com |

| Solvents | Typically rely on toxic and high-boiling point solvents like DMF or benzene (B151609). rsc.org | Benign solvents such as water, ethanol, or PEG-400; solvent-free conditions. rsc.orgresearchgate.net |

| Energy Input | Often requires prolonged heating under conventional reflux. rsc.org | Energy-efficient methods like microwave irradiation or visible-light photocatalysis at ambient temperatures. rsc.org |

| Waste Generation | Can produce significant amounts of hazardous waste and byproducts. jddhs.combohrium.com | High atom economy reactions (e.g., cascade/cyclization) designed to minimize byproducts. rsc.orgjddhs.com |

| Safety & Environmental Impact | High concern due to harsh reagents, toxic solvents, and waste. rsc.org | Significantly lower environmental impact and improved safety profile. jddhs.com |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like 1-(3-Bromophenyl)isoquinoline, thereby guiding and accelerating experimental research. researchgate.net Future work should leverage advanced computational modeling to establish clear structure-function relationships before engaging in extensive laboratory synthesis.

Density Functional Theory (DFT) studies can be employed to investigate the molecule's electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comresearchgate.net This analysis helps predict the compound's reactivity, stability, and potential for applications in materials science, such as organic electronics. mdpi.com Furthermore, molecular docking simulations can be used to predict the binding affinity and interaction modes of 1-(3-Bromophenyl)isoquinoline with various biological targets, such as enzymes or receptors. This in silico screening can identify promising avenues for its application in chemical biology and guide the design of derivatives with enhanced biological activity. researchgate.netmdpi.com

| Computational Method | Application for 1-(3-Bromophenyl)isoquinoline | Potential Insights |

| Density Functional Theory (DFT) | Calculation of electronic structure, HOMO-LUMO gap, and molecular orbitals. mdpi.com | Prediction of chemical reactivity, kinetic stability, and suitability for electronic materials. mdpi.comresearchgate.net |

| Molecular Docking | Simulation of the compound binding to the active sites of proteins (e.g., kinases, enzymes). researchgate.netmdpi.com | Identification of potential biological targets; prediction of binding modes and affinity to guide drug discovery research. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between structural properties and observed biological activity. | Development of predictive models to forecast the activity of unsynthesized derivatives. |

| Molecular Dynamics (MD) Simulation | Simulating the dynamic behavior of the compound and its complexes with biological targets over time. | Understanding the stability of ligand-protein interactions and conformational changes upon binding. |

Exploration of Novel Academic Applications

The isoquinoline scaffold is a "privileged" structure in medicinal chemistry and materials science, known for a wide range of applications. rsc.orgresearchgate.net The unique combination of this core with a bromophenyl group in 1-(3-Bromophenyl)isoquinoline opens up numerous possibilities for novel academic applications.

The bromine atom serves as a versatile chemical handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). researchgate.net This allows for the straightforward creation of a library of derivatives with diverse functionalities, which can be explored as:

Fluorescent Probes: The inherent fluorescence of some isoquinoline derivatives can be tuned by adding different substituents, making them candidates for chemical sensors or agents in cellular imaging. rsc.orgresearchgate.net

Organic Electronic Materials: The aromatic, heterocyclic structure is a common feature in organic semiconductors. Derivatives could be synthesized and tested for their electronic properties for potential use in devices like organic light-emitting diodes (OLEDs). rsc.orgmdpi.com

Ligands for Catalysis: The nitrogen atom in the isoquinoline ring can act as a coordination site for metal ions, suggesting the potential to develop novel ligands for asymmetric catalysis or metal-chelating applications. rsc.org

| Potential Application Area | Role of 1-(3-Bromophenyl)isoquinoline Scaffold | Key Structural Features |

| Medicinal Chemistry Research | A core scaffold for developing new molecular probes to study biological processes or as starting points for inhibitor development. ijpsjournal.comsemanticscholar.org | The isoquinoline core is a known pharmacophore; the bromophenyl group allows for systematic modification. researchgate.net |

| Materials Science | A building block for novel organic functional materials. amerigoscientific.com | The planar, aromatic system is conducive to creating organic semiconductors or fluorescent dyes. rsc.orgmdpi.com |

| Coordination Chemistry | A precursor for designing new ligands for transition metal catalysis. | The nitrogen atom provides a coordination site; the bromophenyl group allows for the attachment of other ligating moieties. |

| Synthetic Methodology Development | A substrate for testing and developing new chemical reactions, particularly cross-coupling methods. | The C-Br bond is a reactive site for a wide range of palladium-catalyzed and other coupling reactions. |

In-depth Structure-Activity Relationship (SAR) Studies for Research Objectives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological or functional activity. nbinno.comrsc.org For 1-(3-Bromophenyl)isoquinoline, systematic SAR studies would be crucial for optimizing its properties for a specific research goal, such as inhibiting a particular enzyme or acting as a highly selective fluorescent probe. nih.gov

Future research should involve the synthesis of a matrix of analogues where specific parts of the molecule are systematically altered. nbinno.com Key modifications could include:

Varying the Phenyl Substituent: The bromine atom could be moved to the ortho- or para- position to probe steric effects. It could also be replaced with other halogens (F, Cl, I) to investigate the role of halogen bonding, or with electron-donating/-withdrawing groups (e.g., -CH₃, -OCH₃, -CF₃, -NO₂) to study electronic effects on activity. mdpi.comnih.gov

Modifying the Isoquinoline Core: Substituents could be introduced at other positions on the isoquinoline ring to explore how this impacts molecular conformation and interactions with a target.

Each new analogue would be evaluated in a relevant assay, and the collective data would provide a detailed map of the SAR, guiding the rational design of more potent and selective compounds. rsc.org

| Modification Site | Proposed Analogue Substitutions | Rationale for Investigation |

| Position of Bromine | 1-(2-Bromophenyl)isoquinoline; 1-(4-Bromophenyl)isoquinoline | To determine how the spatial position of the halogen affects steric interactions and binding orientation. |

| Nature of Halogen | 1-(3-Fluorophenyl)isoquinoline; 1-(3-Chlorophenyl)isoquinoline | To study the influence of halogen size, electronegativity, and the potential for halogen bonding on activity. mdpi.com |

| Electronic Properties of Phenyl Ring | 1-(3-Methylphenyl)isoquinoline; 1-(3-Methoxyphenyl)isoquinoline; 1-(3-Trifluoromethylphenyl)isoquinoline | To probe the effect of electron-donating and electron-withdrawing groups on the molecule's overall electronic character and function. |

| Isoquinoline Core | Introduction of substituents (e.g., methyl, methoxy) at positions 4, 5, 6, or 7 of the isoquinoline ring. | To explore how modifications to the core scaffold affect solubility, conformation, and target interaction. |

Q & A

Q. What are the common synthetic routes for 1-(3-Bromophenyl)isoquinoline and its derivatives?

The synthesis of 1-(3-Bromophenyl)isoquinoline derivatives often involves fragment-based strategies or condensation reactions. For example, halogen-substituted derivatives can be synthesized via the Claisen-Schmidt condensation using microwave radiation to improve yield and efficiency. This method combines aromatic aldehydes with ketones, yielding chalcone derivatives like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on (62.32% yield) . Fragment-based approaches, such as the "merging by design" strategy, allow substitution at positions 1-, 3-, 4-, etc., of the isoquinoline ring to optimize binding affinity without requiring prior structural data .

Q. How is the structural characterization of 1-(3-Bromophenyl)isoquinoline derivatives performed?

1H-NMR spectroscopy is critical for confirming substituent positions and stereochemistry. For instance, the (E)-configuration of chalcone derivatives (e.g., compound 3: (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on) is validated by coupling constants (J = 15–16 Hz) between α and β protons of the enone system . Mass spectrometry and elemental analysis further corroborate molecular weight and purity .

Q. What initial biological screening methods are used for these compounds?

Cytotoxicity assays against cancer cell lines (e.g., MCF-7 breast cancer cells) are standard. Compounds are tested using Presto Blue™ reagent, with IC50 values calculated to determine potency. For example, (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on showed an IC50 of 42.22 µg/mL, indicating moderate activity .

Advanced Research Questions

Q. How does the bromine substituent's position influence biological activity in isoquinoline derivatives?

Substitution at the 3-position of the phenyl ring (vs. 4-position) can alter steric and electronic interactions with target proteins. In anti-inflammatory studies, merging fragments at specific isoquinoline positions (e.g., 3-bromophenyl) improved binding to inflammatory mediators like mGluR1 or COX-2, as seen in fragment-based drug design . For cytotoxicity, halogen placement affects membrane permeability and intercalation into DNA, as observed in chalcone derivatives .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

Discrepancies (e.g., compound 3’s IC50 of 42.22 µg/mL in MCF-7 vs. lower activity in other lines) require mechanistic profiling . Techniques include:

Q. How are computational methods applied to optimize 1-(3-Bromophenyl)isoquinoline derivatives?

Molecular docking and QSAR modeling predict binding modes and activity. For example, merging fragments at the 3-position of isoquinoline was guided by docking into the ATP-binding pocket of kinases. Free-energy perturbation (FEP) simulations further refine substituent effects on binding affinity .

Q. What synthetic challenges arise in scaling up 1-(3-Bromophenyl)isoquinoline derivatives?

Key challenges include:

- Regioselectivity : Avoiding byproducts during bromination (e.g., 3- vs. 4-bromo isomers).

- Purification : Separating diastereomers using chiral HPLC or crystallization with enantiopure auxiliaries .

- Microwave-assisted synthesis : Optimizing irradiation time to prevent decomposition of heat-sensitive intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.